![molecular formula C36H37F2P B14908406 [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups attached to a dicyclohexylphosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphane with 2,6-bis(3-fluorophenyl)phenyl bromide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Centers: The phosphane coordinates with metals like palladium or platinum, altering their electronic properties and reactivity.
Enzyme Inhibition: In biological systems, it may interact with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A simpler phosphane ligand with three phenyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.
Uniqueness
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to the presence of multiple fluorophenyl groups, which can significantly alter its electronic properties and steric profile compared to simpler phosphane ligands. This makes it particularly valuable in fine-tuning the reactivity and selectivity of catalytic processes.
Properties
Molecular Formula |
C36H37F2P |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H37F2P/c37-28-14-9-12-26(24-28)32-21-11-22-33(27-13-10-15-29(38)25-27)36(32)34-20-7-8-23-35(34)39(30-16-3-1-4-17-30)31-18-5-2-6-19-31/h7-15,20-25,30-31H,1-6,16-19H2 |
InChI Key |
WAWNLPNYTSSCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC=C5)F)C6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


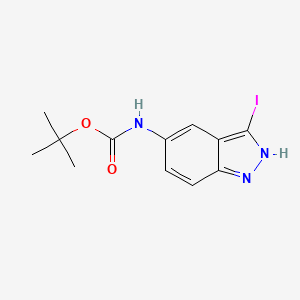
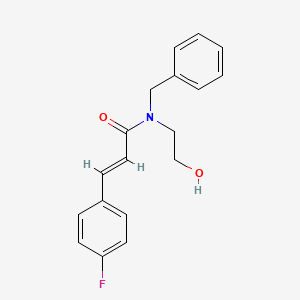
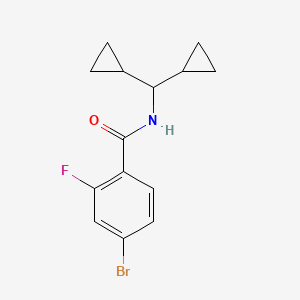
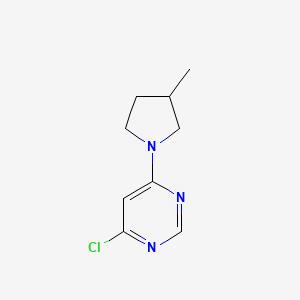
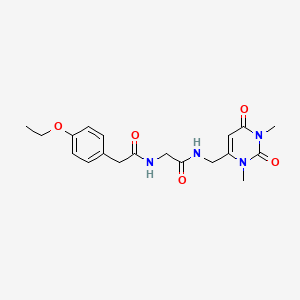
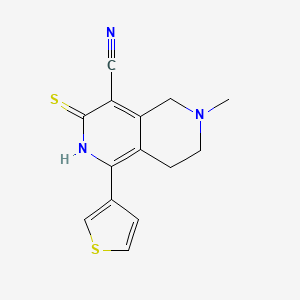
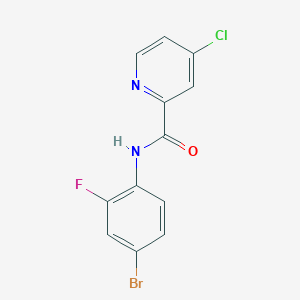

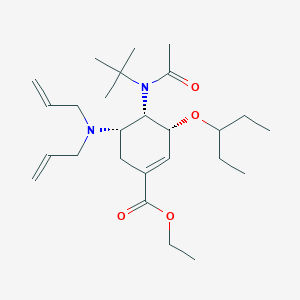
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
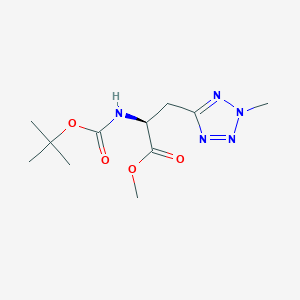
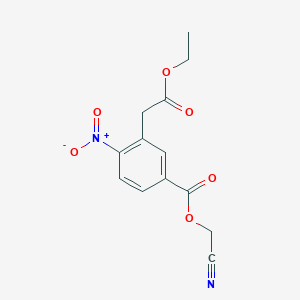
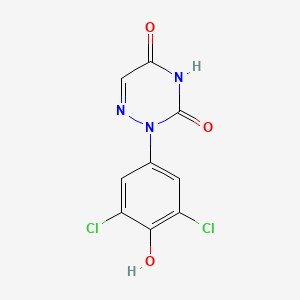
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
